molecular formula C8H8INO2 B3157652 Ethyl 3-iodopicolinate CAS No. 850898-18-9

Ethyl 3-iodopicolinate

Cat. No. B3157652
CAS RN: 850898-18-9
M. Wt: 277.06 g/mol
InChI Key: ACIGGISBTYCUPR-UHFFFAOYSA-N
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Description

Ethyl 3-iodopicolinate is a chemical compound with the molecular formula C8H8INO2 and a molecular weight of 277.06 g/mol .


Physical And Chemical Properties Analysis

This compound is reported to have a molecular weight of 277.06 g/mol .

Scientific Research Applications

Synthesis and Catalysis

  • Ethyl 3-iodopicolinate plays a significant role in synthetic chemistry. A study demonstrated its use in a microwave-assisted nickel-catalyzed process to dimerize ethyl 3-iodopropionate to diethyl adipate, which can then be hydrolyzed to adipic acid, an important monomer in polymer production (Zhang et al., 2021).

Pharmaceutical and Medicinal Chemistry

  • This compound derivatives have been synthesized and explored for their potential in pharmaceutical applications. For instance, compounds synthesized from this compound demonstrated antibacterial and fungicidal activities, as well as cytotoxic activities against certain cancer cell lines (Bentabed-Ababsa et al., 2010).

Radiopharmaceuticals

  • This compound derivatives have also been evaluated in the field of radiopharmaceuticals. A study on ethyl 1,4-dihydro-7-iodo-4-oxoquinoline-3-carboxylate, a compound closely related to this compound, showed potential as a lung scintigraphic agent (Sakr et al., 2014).

Materials Chemistry

  • In materials chemistry, this compound is involved in the synthesis of polymeric materials and molecular frameworks. For instance, its derivatives have been used in the synthesis of polyhydroquinoline derivatives, which are important in material science (Khaligh, 2014).

Crystallography and Molecular Structure

  • Studies in crystallography have utilized derivatives of this compound to investigate molecular interactions and structures. The understanding of halogen bonding in such compounds is crucial for material design and pharmaceutical applications (Noa et al., 2017).

Biological Studies

  • This compound and its derivatives have been used in biological studies to explore interactions with biological molecules and potential therapeutic applications. For example, iodotamoxifen derivatives, related to this compound, have been investigated for their anti-estrogenic properties and potential in treating estrogen receptor-positive breast cancers (McCague, 1989).

Green Chemistry

  • In the pursuit of sustainable and environmentally friendly chemical processes, this compound derivatives are being considered in green chemistry applications. They are explored as bio-derived solvents in palladium-catalyzed reactions, highlighting their role in developing eco-friendly synthesis methods (Uzunlu et al., 2023).

properties

IUPAC Name

ethyl 3-iodopyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-2-12-8(11)7-6(9)4-3-5-10-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIGGISBTYCUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10720863
Record name Ethyl 3-iodopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

850898-18-9
Record name Ethyl 3-iodopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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